The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide is a complex organic molecule that has garnered interest in scientific research due to its potential pharmacological applications. It is classified as a quinazoline derivative, which is significant in medicinal chemistry for its diverse biological activities.
This compound is identified by the CAS number 422287-77-2 and has been documented in various chemical databases, including PubChem and BenchChem. It falls under the category of quinazoline derivatives, known for their roles in drug development, particularly in treating conditions like cancer and neurological disorders.
The synthesis of this compound typically involves several key steps:
The synthetic route requires careful control of reaction conditions to ensure high yield and purity of the final product. Spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (^1H NMR), Carbon Nuclear Magnetic Resonance (^13C NMR), and mass spectrometry are used for structural characterization.
The molecular formula of the compound is . The structure can be represented using various notations:
InChI=1S/C25H35BrClN5O2S/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,17-18,21-22H,2-3,6-16H2,(H,28,33)(H,29,35)
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl
These notations provide insights into the compound's connectivity and stereochemistry.
The compound's reactivity can be analyzed through various chemical transformations:
These reactions are critical for exploring the compound's potential as a pharmaceutical agent.
The compound exhibits several notable physical and chemical properties:
Chemical properties such as solubility and stability under various conditions are crucial for its application in research and pharmaceuticals but require empirical data for comprehensive analysis.
This compound serves multiple purposes in scientific research:
The ongoing exploration of quinazoline derivatives continues to reveal new therapeutic potentials, making compounds like 4-(6-bromo...) valuable in advancing medical science.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: